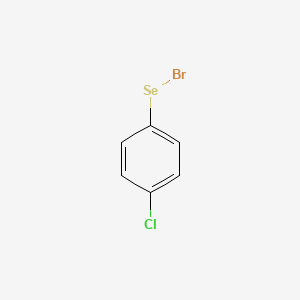![molecular formula C18H18O B14594300 3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- CAS No. 60582-52-7](/img/structure/B14594300.png)
3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- is an organic compound characterized by a cyclopentene ring fused with a phenyl group that is further substituted with a cycloheptatriene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentene ring, which can be achieved through the acid-catalyzed dehydration of cyclopentanediols . The phenyl group with the cycloheptatriene moiety can be introduced through a series of Friedel-Crafts alkylation reactions, followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes purification steps such as distillation and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines, alcohols
Scientific Research Applications
3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects . For example, it may inhibit enzyme activity or alter receptor signaling, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopentene: A simpler analog with a cyclopentene ring but lacking the phenyl and cycloheptatriene moieties.
Cyclopentenone: Contains a cyclopentene ring with a ketone group, differing in functional groups and reactivity.
Cycloheptatriene: A compound with a seven-membered ring containing three double bonds, lacking the cyclopentene and phenyl groups.
Uniqueness
3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- is unique due to its combination of a cyclopentene ring, phenyl group, and cycloheptatriene moiety.
Properties
CAS No. |
60582-52-7 |
|---|---|
Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
1-(4-cyclohepta-2,4,6-trien-1-ylphenyl)cyclopent-3-en-1-ol |
InChI |
InChI=1S/C18H18O/c19-18(13-5-6-14-18)17-11-9-16(10-12-17)15-7-3-1-2-4-8-15/h1-12,15,19H,13-14H2 |
InChI Key |
JZCVVZKZZAWJKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1(C2=CC=C(C=C2)C3C=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



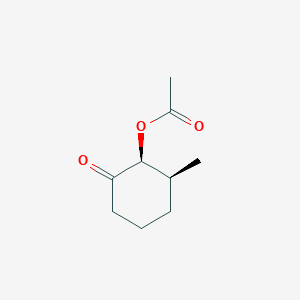
![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)
![1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14594247.png)

![4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14594253.png)
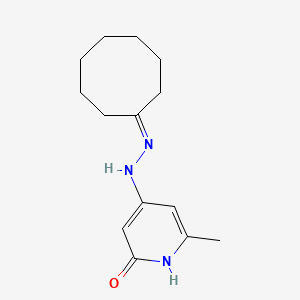
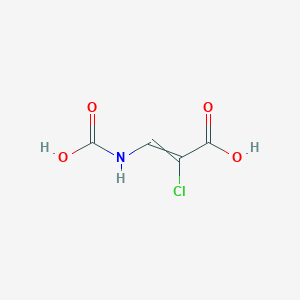

![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
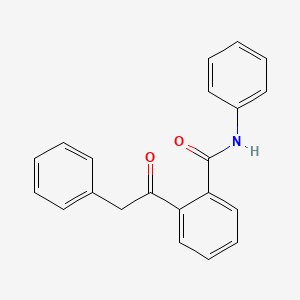
![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)
![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)
